molecular formula C21H24N2O2 B6500698 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 955226-89-8

2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No. B6500698
CAS RN: 955226-89-8
M. Wt: 336.4 g/mol
InChI Key: JUKJELJBLKYKJC-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide, also known as 3MPA, is an organic compound that has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. 3MPA is a derivative of the phenylpyrrolidine class of compounds, and is commonly used as a starting material for the synthesis of a variety of biologically active compounds. 3MPA has been studied for its potential to act as a ligand for proteins, as well as for its ability to modulate the activity of enzymes, receptors, and other proteins.

Scientific Research Applications

2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been studied extensively due to its potential to act as a ligand for proteins, and to modulate the activity of enzymes, receptors, and other proteins. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been used in a variety of studies to investigate the structure and function of proteins and enzymes, and to investigate the structure-activity relationships of different compounds. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has also been used in studies to investigate the binding of small molecules to proteins, and to investigate the pharmacological effects of different compounds.

Mechanism Of Action

2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been shown to bind to proteins and to modulate their activity. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide binds to the active sites of enzymes and other proteins, and can modify the activity of these proteins. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has also been shown to bind to receptors and to modulate the activity of these receptors. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been shown to interact with a variety of proteins and enzymes, and to modulate their activity in a variety of ways.
Biochemical and Physiological Effects
2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has been shown to modulate the activity of enzymes, receptors, and other proteins, and to affect cellular signaling pathways. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has also been shown to modulate the expression of genes, and to alter the expression of proteins in cells. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide has also been shown to affect the metabolism of cells, and to affect the growth and proliferation of cells.

Advantages And Limitations For Lab Experiments

The use of 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide in laboratory experiments has several advantages. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide can be synthesized in a variety of ways, and can be obtained in high yields and high purity. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is also relatively stable, and can be stored for long periods of time without significant degradation. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is also relatively inexpensive, and can be used in a variety of different experiments.
The use of 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide in laboratory experiments also has several limitations. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide can be toxic, and should be handled with caution. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide can also be difficult to synthesize, and can require specialized equipment and techniques. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide can also be difficult to store, and can degrade over time.

Future Directions

The future directions for research involving 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide are numerous. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide could be used to investigate the structure and function of proteins and enzymes, and to investigate the structure-activity relationships of different compounds. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide could also be used to investigate the binding of small molecules to proteins, and to investigate the pharmacological effects of different compounds. 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide could also be used to investigate the effects of different compounds on cellular signaling pathways, and to investigate the effects of different compounds on the metabolism of cells. Additionally, 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide could be used to investigate the effects of different compounds on gene expression, and to investigate the effects of different compounds on the growth and proliferation of cells. Finally, 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide could be used to investigate the effects of different compounds on the immune system, and to investigate the effects of different compounds on the development and progression of diseases.

Synthesis Methods

2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide can be synthesized in a variety of ways. The most common method is a reductive amination of 4-methylphenylacetic acid with 3-methylphenylhydrazine, followed by acetylation of the resulting product. This method has been used to synthesize 2-(3-methylphenyl)-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide in high yields, with high purity. Other methods of synthesis include the use of a Grignard reaction, the use of a Wittig reaction, and the use of a Stille reaction.

properties

IUPAC Name

2-(3-methylphenyl)-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-6-8-19(9-7-15)23-14-18(12-21(23)25)13-22-20(24)11-17-5-3-4-16(2)10-17/h3-10,18H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJELJBLKYKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(m-tolyl)acetamide

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